molecular formula C18H18N2O3 B10805402 N-[4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]benzamide

N-[4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]benzamide

Cat. No.: B10805402
M. Wt: 310.3 g/mol
InChI Key: DBLIZLYIRDWQIN-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]benzamide is a synthetic organic compound characterized by the presence of a benzodioxole moiety and a benzamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]benzamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-(1,3-benzodioxol-5-yl)acetonitrile.

    Condensation Reaction: The acetonitrile undergoes condensation with bis(2-chloroethyl) ether in the presence of sodium hydroxide and dimethylformamide at 70–75°C to form 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile.

    Reduction: This intermediate is then reduced using lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine.

    Final Reaction: The methanamine derivative reacts with benzoyl chloride under appropriate conditions to form this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole and benzamide moieties.

    Reduction: Reduced forms of the benzamide group.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]benzamide is unique due to its specific combination of the benzodioxole and benzamide moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]benzamide

InChI

InChI=1S/C18H18N2O3/c1-13(19-20-18(21)15-5-3-2-4-6-15)7-8-14-9-10-16-17(11-14)23-12-22-16/h2-6,9-11H,7-8,12H2,1H3,(H,20,21)

InChI Key

DBLIZLYIRDWQIN-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)CCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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